molecular formula C19H14FN3O3 B12127366 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B12127366
M. Wt: 351.3 g/mol
InChI Key: KCKYWPYXXSCATB-UHFFFAOYSA-N
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Description

3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that features a quinazolinone core, a furan ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Fluorobenzamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazolinone derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide would depend on its specific biological target. Generally, compounds with a quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and fluorobenzamide moiety may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-carbaldehyde derivatives.

    Fluorobenzamide Derivatives: Compounds like 4-fluoro-N-phenylbenzamide and 2-fluoro-N-methylbenzamide.

Uniqueness

3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to the combination of its structural features, which include a quinazolinone core, a furan ring, and a fluorobenzamide moiety. This combination may result in unique biological activities and properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

3-fluoro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C19H14FN3O3/c20-13-4-1-3-11(7-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-5-2-6-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25)

InChI Key

KCKYWPYXXSCATB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CO4

Origin of Product

United States

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